molecular formula C8H5ClO5S B6193387 4-(chlorosulfonyl)-3-formylbenzoic acid CAS No. 2169634-47-1

4-(chlorosulfonyl)-3-formylbenzoic acid

Cat. No.: B6193387
CAS No.: 2169634-47-1
M. Wt: 248.64 g/mol
InChI Key: FSOQETJWSYJGLR-UHFFFAOYSA-N
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Description

4-(chlorosulfonyl)-3-formylbenzoic acid is a chemical reagent used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .


Synthesis Analysis

The synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic anhydride and acetic acid at 20-40°C for 2 hours . This reaction yields the product with a 55% yield .


Molecular Structure Analysis

The molecular formula of this compound is C7H5ClO4S . Its molecular weight is 220.63 .


Chemical Reactions Analysis

The chemical reactions involving this compound are similar to a conventional sulfonation reaction . The compound reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 233-235°C . It is also water-reactive and produces flammable gases on contact with water .

Mechanism of Action

The mechanism of action of 4-(chlorosulfonyl)-3-formylbenzoic acid involves the generation of SO2Cl+ which acts as the electrophile of interest in the reaction . This electrophile reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(chlorosulfonyl)-3-formylbenzoic acid involves the chlorosulfonation of 3-formylbenzoic acid followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "3-formylbenzoic acid", "Chlorosulfonic acid", "Sulfuric acid", "Water" ], "Reaction": [ "Add 3-formylbenzoic acid to a reaction flask", "Add chlorosulfonic acid dropwise to the reaction flask while stirring at room temperature", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature and slowly add it to a mixture of ice and water", "Add sulfuric acid to the mixture to adjust the pH to 2-3", "Extract the product with ethyl acetate", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from ethanol" ] }

CAS No.

2169634-47-1

Molecular Formula

C8H5ClO5S

Molecular Weight

248.64 g/mol

IUPAC Name

4-chlorosulfonyl-3-formylbenzoic acid

InChI

InChI=1S/C8H5ClO5S/c9-15(13,14)7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)

InChI Key

FSOQETJWSYJGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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